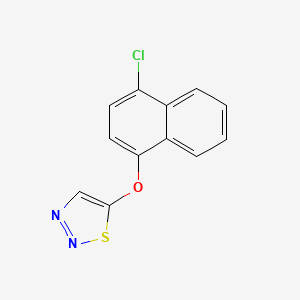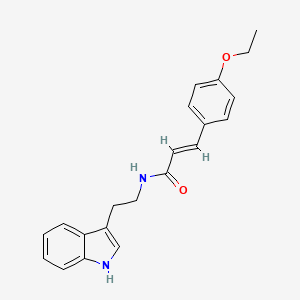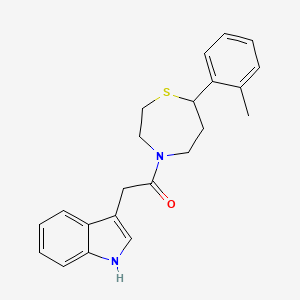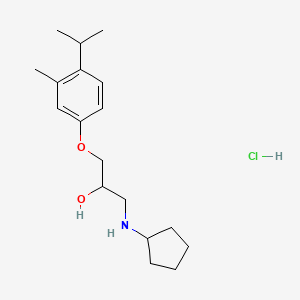![molecular formula C21H14N4O2S B2940307 3-Cyano-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide CAS No. 1797181-90-8](/img/structure/B2940307.png)
3-Cyano-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyano-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide is a complex organic compound that features a cyano group, a thiophene ring, and an oxadiazole ring
Mechanism of Action
Target of Action
It’s suggested that the compound may act as a potential 5-lox inhibitor . 5-LOX, or 5-Lipoxygenase, is an enzyme that plays a crucial role in the metabolism of arachidonic acid to leukotrienes, which are lipid mediators involved in inflammation and allergic reactions.
Mode of Action
It’s known that the compound has high binding energy , suggesting strong interactions with its target. This could lead to the inhibition of the target’s function, resulting in the observed biological effects.
Biochemical Pathways
Given its potential role as a 5-lox inhibitor , it can be inferred that it may affect the leukotriene synthesis pathway. By inhibiting 5-LOX, the compound could potentially reduce the production of leukotrienes, thereby modulating inflammatory responses.
Result of Action
Given its potential role as a 5-lox inhibitor , it can be inferred that the compound may have anti-inflammatory effects by reducing the production of leukotrienes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a hydrazide with a nitrile oxide.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Coupling Reactions: The final step involves coupling the oxadiazole-thiophene intermediate with a benzamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-Cyano-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, or anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide
- N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
Uniqueness
3-Cyano-N-(2-{[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide is unique due to its combination of a cyano group, a thiophene ring, and an oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
3-cyano-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S/c22-13-14-5-3-7-16(11-14)21(26)23-17-8-2-1-6-15(17)12-19-24-20(25-27-19)18-9-4-10-28-18/h1-11H,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBOALWAFMTWHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=CC=CC(=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroquinoline-4-carboxamide](/img/structure/B2940228.png)
![4-[(2-Methylphenyl)methoxy]benzonitrile](/img/structure/B2940230.png)


![4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(3-chlorophenyl)carbamate](/img/structure/B2940233.png)
![2-(2-Fluorophenoxy)ethyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate](/img/structure/B2940235.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2940240.png)

![1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-ol](/img/structure/B2940244.png)
![Dibenzo[a,c]phenazin-11-amine](/img/structure/B2940245.png)
![2-(1,3-dioxoisoindol-2-yl)-N-(7-prop-2-enyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide](/img/structure/B2940246.png)
![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(methylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2940247.png)
